molecular formula C16H23NO3 B5325210 N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide

N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide

Cat. No. B5325210
M. Wt: 277.36 g/mol
InChI Key: QPZSBPKAQLJYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as GW501516 and is classified as a PPARδ receptor agonist. In

Mechanism of Action

GW501516 works by activating the PPARδ receptor, which is involved in the regulation of lipid metabolism and glucose utilization. Activation of this receptor leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake. This results in an increase in energy production and a decrease in fat storage.
Biochemical and Physiological Effects:
GW501516 has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and glucose uptake, leading to an increase in energy production and a decrease in fat storage. Additionally, GW501516 has been shown to improve endurance and increase muscle fiber size in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using GW501516 in lab experiments is its ability to activate the PPARδ receptor, which can lead to beneficial effects on lipid metabolism and glucose utilization. Additionally, GW501516 has been shown to have a low toxicity profile in animal studies. However, one limitation of using GW501516 in lab experiments is its potential to cause off-target effects due to its non-specific binding to other receptors.

Future Directions

There are several future directions for research on GW501516. One area of interest is the potential use of GW501516 in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further research is needed to determine the long-term effects of GW501516 on health and to identify any potential side effects. Finally, there is a need for more research into the mechanism of action of GW501516 and its potential interactions with other receptors.

Synthesis Methods

The synthesis of GW501516 involves several steps. The first step is the reaction of 4-chlorobenzyl cyanide with 2-methoxyphenol, which results in the formation of 2-(4-chlorobenzyl)phenol. This compound is then reacted with 2-bromo-2-methylpropionic acid to yield N-[2-(4-chlorobenzyl)phenoxyl]-2-methylpropanamide. The final step involves the reaction of N-[2-(4-chlorobenzyl)phenoxyl]-2-methylpropanamide with cyclopentanecarbonyl chloride to produce GW501516.

Scientific Research Applications

GW501516 has been extensively studied for its potential applications in research. It has been found to have beneficial effects on lipid metabolism, glucose utilization, and insulin sensitivity. Additionally, GW501516 has been shown to improve endurance and increase muscle fiber size in animal models. These findings have led to further research into the potential use of GW501516 in the treatment of metabolic disorders, such as obesity and type 2 diabetes.

properties

IUPAC Name

N-[1-(2-methoxyphenoxy)propan-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-12(17-16(18)13-7-3-4-8-13)11-20-15-10-6-5-9-14(15)19-2/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZSBPKAQLJYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1OC)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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